![molecular formula C30H38Cl2F3N3S B3856641 10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B3856641.png)
10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride
Description
10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by the presence of an adamantyl group, a piperazine ring, and a trifluoromethyl group, which contribute to its unique chemical and biological properties .
Properties
IUPAC Name |
10-[3-[4-(2-adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36F3N3S.2ClH/c31-30(32,33)24-6-7-28-26(19-24)36(25-4-1-2-5-27(25)37-28)9-3-8-34-10-12-35(13-11-34)29-22-15-20-14-21(17-22)18-23(29)16-20;;/h1-2,4-7,19-23,29H,3,8-18H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMIHEPIMIQGGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C6CC7CC(C6)CC5C7.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38Cl2F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-adamantylamine with 1-bromo-3-chloropropane to form 3-(2-adamantyl)piperazine.
Coupling with Phenothiazine: The piperazine derivative is then coupled with 2-(trifluoromethyl)phenothiazine under basic conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenothiazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Phenothiazines: From nucleophilic substitution reactions.
Scientific Research Applications
10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors, which helps in alleviating symptoms of psychosis. Additionally, it may interact with other receptors such as serotonin and histamine receptors, contributing to its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Trifluoperazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Known for its use in treating psychotic disorders.
Fluphenazine: A potent antipsychotic with a similar mechanism of action.
Uniqueness
10-[3-[4-(2-Adamantyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride is unique due to the presence of the adamantyl group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. The trifluoromethyl group also contributes to its metabolic stability and pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.